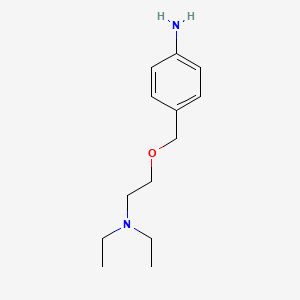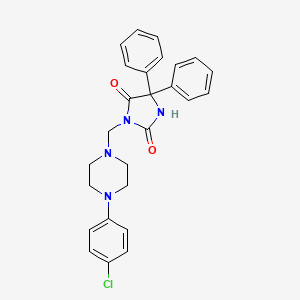![molecular formula C10H16O B14712894 (1R,4S,5R)-1,4-dimethyl-8-methylidene-2-oxabicyclo[3.2.1]octane CAS No. 21700-60-7](/img/structure/B14712894.png)
(1R,4S,5R)-1,4-dimethyl-8-methylidene-2-oxabicyclo[3.2.1]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,4S,5R)-1,4-dimethyl-8-methylidene-2-oxabicyclo[321]octane is a bicyclic organic compound with a unique structure that includes a methylidene group and an oxabicyclo framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S,5R)-1,4-dimethyl-8-methylidene-2-oxabicyclo[3.2.1]octane typically involves the use of specific starting materials and catalysts. One common method involves the Diels-Alder reaction, where a diene and a dienophile react under controlled conditions to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a Lewis acid catalyst to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Diels-Alder reaction using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(1R,4S,5R)-1,4-dimethyl-8-methylidene-2-oxabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated bicyclic compounds.
Substitution: Nucleophilic substitution reactions can occur at the methylidene group, where nucleophiles such as halides or amines replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated bicyclic compounds
Substitution: Halogenated or aminated derivatives
科学的研究の応用
Chemistry
In chemistry, (1R,4S,5R)-1,4-dimethyl-8-methylidene-2-oxabicyclo[321]octane is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions due to its rigid bicyclic structure. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of (1R,4S,5R)-1,4-dimethyl-8-methylidene-2-oxabicyclo[3.2.1]octane are being investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
In industrial applications, this compound can be used as an intermediate in the production of specialty chemicals, such as fragrances and flavorings, due to its distinct odor and taste profile.
作用機序
The mechanism of action of (1R,4S,5R)-1,4-dimethyl-8-methylidene-2-oxabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s rigid structure allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the target and pathway involved.
類似化合物との比較
Similar Compounds
(1R,4S,5R)-1,4-dimethyl-2-oxabicyclo[3.2.1]octane: Lacks the methylidene group, resulting in different reactivity and applications.
(1R,4S,5R)-1,4-dimethyl-8-methylidene-2-oxabicyclo[3.2.1]nonane: Contains an additional carbon in the bicyclic framework, leading to variations in chemical behavior.
Uniqueness
(1R,4S,5R)-1,4-dimethyl-8-methylidene-2-oxabicyclo[3.2.1]octane is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
21700-60-7 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC名 |
(1R,4S,5R)-1,4-dimethyl-8-methylidene-2-oxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C10H16O/c1-7-6-11-10(3)5-4-9(7)8(10)2/h7,9H,2,4-6H2,1,3H3/t7-,9-,10-/m1/s1 |
InChIキー |
MYWZEIPXJWLRJT-SZEHBUNVSA-N |
異性体SMILES |
C[C@@H]1CO[C@@]2(CC[C@H]1C2=C)C |
正規SMILES |
CC1COC2(CCC1C2=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 2-[[2-[[2-[(2-nitrophenyl)sulfanylamino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate](/img/structure/B14712815.png)
![Tributyl[(3,3-dimethylbut-1-EN-2-YL)oxy]stannane](/img/structure/B14712817.png)











